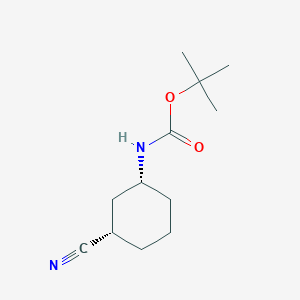
cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a cyano group attached to a cyclohexyl ring and a tert-butyl carbamate moiety. This structural configuration is believed to contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives similar to cis-(3-Cyano-cyclohexyl)-carbamic acid have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves inhibition of cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been investigated, particularly in models of acute inflammation. In vivo studies suggest that it may modulate inflammatory responses by inhibiting key enzymes involved in the production of pro-inflammatory mediators.
The proposed mechanism of action for this compound involves interaction with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammatory processes.
- Receptor Interaction : It may also interact with receptors involved in pain and inflammation, contributing to its therapeutic effects.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial properties of derivatives found that compounds similar to cis-(3-Cyano-cyclohexyl)-carbamic acid exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound led to a marked reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory conditions .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. The compound demonstrates good oral bioavailability and metabolic stability, making it a suitable candidate for further development .
Comparative Analysis
A comparison with similar compounds reveals that cis-(3-Cyano-cyclohexyl)-carbamic acid exhibits unique properties that may enhance its efficacy:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| cis-3-Amino-N-cyclobutylcyclohexanecarboxamide | Antimicrobial | Enzyme inhibition |
| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid | Anti-inflammatory | Receptor interaction |
| cis-4-Aminocyclohexanecarboxamide | Moderate antimicrobial | Cell wall synthesis inhibition |
Propriétés
IUPAC Name |
tert-butyl N-[(1R,3S)-3-cyanocyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODINHTWTSHDJW-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














